molecular formula C10H13BrClNO B586874 4-Bromomethcathinone hydrochloride CAS No. 135333-27-6

4-Bromomethcathinone hydrochloride

Cat. No. B586874
CAS RN: 135333-27-6
M. Wt: 278.57 g/mol
InChI Key: TYWLEEFTZLMGNE-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromomethcathinone (hydrochloride) is primarily used as an analytical reference material in scientific research. It is employed in forensic chemistry and toxicology for the identification and analysis of synthetic cathinones in seized materials. Additionally, it is used in mass spectrometry and other analytical techniques to calibrate instruments and validate methods .

Mechanism of Action

4-Bromomethcathinone (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of certain antidepressants. The compound binds to the serotonin and norepinephrine transporters, blocking their function and preventing the reabsorption of these neurotransmitters into the presynaptic neuron .

Safety and Hazards

4-Bromomethcathinone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is toxic if swallowed, in contact with skin or if inhaled . It may cause an allergic skin reaction . It may cause cancer . It is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethcathinone (hydrochloride) typically involves the bromination of methcathinone. The process begins with the synthesis of methcathinone, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of 4-Bromomethcathinone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

4-Bromomethcathinone (hydrochloride) is similar to other synthetic cathinones such as:

  • 4-Chloromethcathinone
  • 4-Ethylmethcathinone
  • 3-Chloromethcathinone
  • 4-Fluoro-α-Pyrrolidinopentiophenone
  • 4-Methoxy-α-Pyrrolidinopentiophenone

These compounds share structural similarities and exhibit similar pharmacological effects, but 4-Bromomethcathinone (hydrochloride) is unique in its specific bromine substitution, which enhances its potency at serotonin uptake transporters .

properties

IUPAC Name

1-(4-bromophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-7(12-2)10(13)8-3-5-9(11)6-4-8;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWLEEFTZLMGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135333-27-6
Record name 4-Bromomethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135333276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BROMOMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A92A031C7I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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